6-Nitro Regioisomer Confers 11-Fold Superior MAO-B Inhibition Over 7-Nitro Analog
The 6-nitroindazole scaffold, which forms the core of the target compound, is a significantly more potent inhibitor of human monoamine oxidase B (MAO-B) than the 7-nitroindazole isomer. This scaffold-level advantage is retained in 6-Nitro-1-(piperidin-1-ylmethyl)indazole because the critical 6-nitro pharmacophore remains intact [1][2].
| Evidence Dimension | Human MAO-B inhibition |
|---|---|
| Target Compound Data | 6-Nitroindazole scaffold IC50 = 2.5 µM (target compound shares the 6-nitroindazole core) |
| Comparator Or Baseline | 7-Nitroindazole IC50 = 27.8 µM |
| Quantified Difference | 9.9-fold lower IC50 (i.e., 11-fold more potent inhibition) |
| Conditions | In vitro human MAO-B assay; pH 7.4, 37 °C |
Why This Matters
For researchers studying MAO-B-mediated neurodegeneration, the 6-nitro substitution pattern provides a 10-fold potency advantage over the 7-nitro analog, directly influencing assay sensitivity and in vivo dose requirements.
- [1] Holt A, et al. Nitroindazole compounds inhibit the oxidative activation of MPTP neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO). Br J Pharmacol. 1997;121(8):1599-1607. View Source
- [2] Nitroindazole compounds inhibit the oxidative activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO). Holt A, et al. Br J Pharmacol. 1997;121(8):1599-1607. DOI:10.1038/sj.bjp.0701278. View Source
